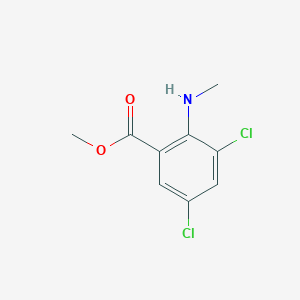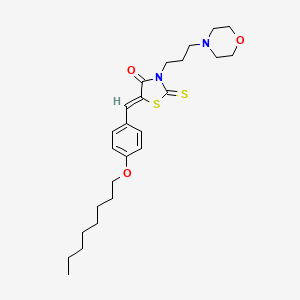![molecular formula C16H13ClN6S B12127521 4H-1,2,4-Triazol-4-amine, 3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(4-chlorophenyl)- CAS No. 116859-52-0](/img/structure/B12127521.png)
4H-1,2,4-Triazol-4-amine, 3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(4-chlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1,2,4-Triazol-4-amine, 3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(4-chlorophenyl)- is an organic compound that belongs to the class of triazoles and benzimidazoles This compound is characterized by its unique structure, which includes a triazole ring, a benzimidazole moiety, and a chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,4-Triazol-4-amine, 3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(4-chlorophenyl)- typically involves multiple steps. One common method includes the reaction of 4H-1,2,4-triazol-3-amine with 4-chlorobenzaldehyde to form an intermediate, which is then reacted with 2-mercaptobenzimidazole under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4H-1,2,4-Triazol-4-amine, 3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4H-1,2,4-Triazol-4-amine, 3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(4-chlorophenyl)- has several scientific research applications:
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 4H-1,2,4-Triazol-4-amine, 3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(4-chlorophenyl)- involves its interaction with specific molecular targets. The triazole and benzimidazole moieties are known to bind to enzymes and proteins, inhibiting their activity. This compound can interfere with cellular pathways, leading to its therapeutic effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-1,2,4-Triazol-3-amine: A simpler triazole compound with similar chemical properties.
Benzimidazole: A parent compound with a wide range of biological activities.
4-Chlorobenzaldehyde: A precursor used in the synthesis of various organic compounds.
Uniqueness
4H-1,2,4-Triazol-4-amine, 3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(4-chlorophenyl)- is unique due to its combined structural features of triazole, benzimidazole, and chlorophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
116859-52-0 |
|---|---|
Molekularformel |
C16H13ClN6S |
Molekulargewicht |
356.8 g/mol |
IUPAC-Name |
3-(1H-benzimidazol-2-ylmethylsulfanyl)-5-(4-chlorophenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H13ClN6S/c17-11-7-5-10(6-8-11)15-21-22-16(23(15)18)24-9-14-19-12-3-1-2-4-13(12)20-14/h1-8H,9,18H2,(H,19,20) |
InChI-Schlüssel |
XEAGFAQGIYVRNJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)CSC3=NN=C(N3N)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12127449.png)

![3-(2-methoxyethyl)-1-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]thiourea](/img/structure/B12127465.png)
![(5Z)-3-(3-chlorophenyl)-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12127468.png)
![2'-Methoxy[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12127470.png)


![6-{(5Z)-4-oxo-2-thioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B12127494.png)
![3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]-4-fluorobenzoic acid](/img/structure/B12127499.png)
![5-(4-Bromophenyl)-2-furyl]methylamine hydrochloride](/img/structure/B12127505.png)

![2,4-dichloro-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B12127517.png)


